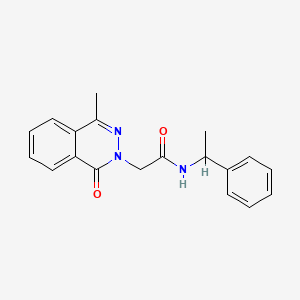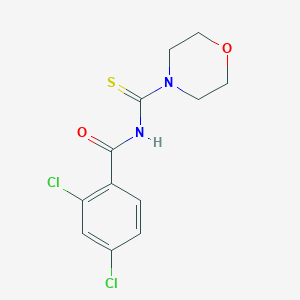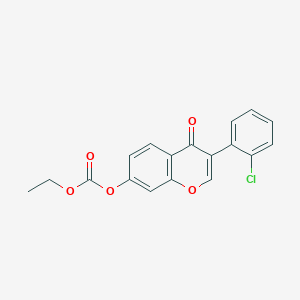
5-methyl-N'-(3-methylbenzylidene)-3-isoxazolecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 5-methyl-N'-(3-methylbenzylidene)-3-isoxazolecarbohydrazide often involves reactions under solvothermal conditions, employing eco-friendly methods to avoid environmental pollution. For instance, the synthesis of new 3,5-(substituted) pyrazoles and isoxazoles from (N’1E, N’3E)-N’1, N’3-bis(3,4,5-substitutedbenzylidene)malonohydrazide has been reported, yielding products in the range of 75–96% (Musad, Rai, & Byrappa, 2010).
Molecular Structure Analysis
The molecular structure of such compounds is typically confirmed using various spectroscopic methods, including FT-IR, 1H NMR, 13C NMR, and sometimes single-crystal X-ray diffraction. For example, the (E)-configuration of the hydrazonoic group in a related compound, (E)-N'-4-methoxybenzylidene-5-methyl-1H-pyrazole-3-carbohydrazide (E-MBPC), was confirmed through these methods (Karrouchi et al., 2021).
Chemical Reactions and Properties
The chemical properties of such compounds are often investigated through their reactivity with other chemicals. For instance, the synthesis and antibacterial activities of similar compounds, like 3-chloro-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide, have been studied to assess their potential applications (Hu, Xue, Zhao, & Yang, 2015).
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
- The synthesis and characterization of various derivatives, including those similar to "5-methyl-N'-(3-methylbenzylidene)-3-isoxazolecarbohydrazide", have been extensively studied. These processes involve reactions with different reagents to form compounds with potential antimicrobial, larvicidal, and immunosuppressive properties (Abdel‐Aziz, Mekawey, & Dawood, 2009); (Karrouchi et al., 2021).
Antimicrobial Activity
- Novel compounds synthesized from reactions involving benzofuran derivatives and carbohydrazide have demonstrated significant antimicrobial activity. Such studies are pivotal for discovering new antimicrobial agents that could be effective against resistant strains of bacteria and fungi (Sangapure & Basawaraj, 2004).
Antitumor and Immunomodulatory Effects
- Some derivatives show promising antitumor activities, offering a potential pathway for developing new therapeutic agents. Additionally, certain compounds exhibit immunosuppressive properties, suggesting their potential use in managing autoimmune diseases or as adjuvants in vaccine development (Mączyński et al., 2018).
Larvicidal Activity
- The larvicidal activity of novel arylhydrazone compounds against mosquito species responsible for malaria has been explored, indicating the potential for these compounds to contribute to vector control strategies (P et al., 2021).
Agricultural Applications
- In agriculture, derivatives of isoxazole compounds have been evaluated for their herbicidal activities, demonstrating effectiveness in controlling weeds in rice cultivation. This suggests a role for such compounds in developing new, environmentally friendly herbicides with low mammalian toxicity (Hwang et al., 2005).
Propiedades
IUPAC Name |
5-methyl-N-[(E)-(3-methylphenyl)methylideneamino]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-9-4-3-5-11(6-9)8-14-15-13(17)12-7-10(2)18-16-12/h3-8H,1-2H3,(H,15,17)/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATVVVVAFEABMOI-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=NNC(=O)C2=NOC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=N/NC(=O)C2=NOC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N'-[(E)-(3-methylphenyl)methylidene]-1,2-oxazole-3-carbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3-isopropyl-5-isoxazolyl)carbonyl]-2-[2-(1H-pyrazol-1-yl)ethyl]piperidine](/img/structure/B5558128.png)
![2-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5558136.png)
![N-[(3S*,4R*)-1-(3-chloro-4-fluorobenzoyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5558140.png)

![8-phenylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5558149.png)


![3-[5-(2,5-dichlorophenyl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5558167.png)
![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2,2-dimethylpropanamide](/img/structure/B5558168.png)


![3-({4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one](/img/structure/B5558200.png)
